molecular formula C9H17NO3 B13397802 DL-Isoleucine, N-acetyl-, methyl ester

DL-Isoleucine, N-acetyl-, methyl ester

Cat. No.: B13397802
M. Wt: 187.24 g/mol
InChI Key: JPQWQTHLAKUOOA-UHFFFAOYSA-N
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Description

DL-Isoleucine, N-acetyl-, methyl ester is a derivative of the amino acid isoleucine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Isoleucine, N-acetyl-, methyl ester typically involves the esterification of DL-Isoleucine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides good to excellent yields . This method is advantageous due to its mild reaction conditions and simple workup procedures.

Industrial Production Methods

Industrial production of amino acid methyl esters, including this compound, often employs similar esterification techniques but on a larger scale. The use of protic acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid is common in industrial settings . These methods are optimized for high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

DL-Isoleucine, N-acetyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism by which DL-Isoleucine, N-acetyl-, methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, acetylation of amino acids can switch their uptake into cells from one type of transporter to another, affecting their pharmacokinetic and pharmacodynamic properties . This can influence various cellular processes, including signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • DL-Leucine, N-acetyl-, methyl ester
  • DL-Valine, N-acetyl-, methyl ester
  • DL-Phenylalanine, N-acetyl-, methyl ester

Uniqueness

DL-Isoleucine, N-acetyl-, methyl ester is unique due to its specific structure and the presence of both an acetyl group and a methyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-acetamido-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-6(2)8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQWQTHLAKUOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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